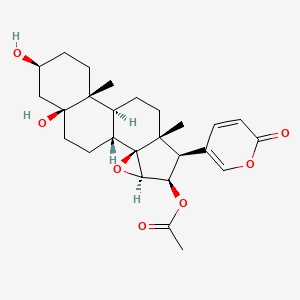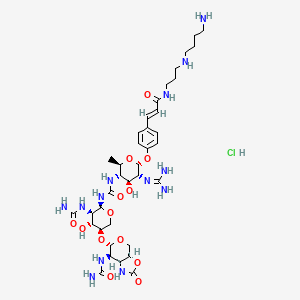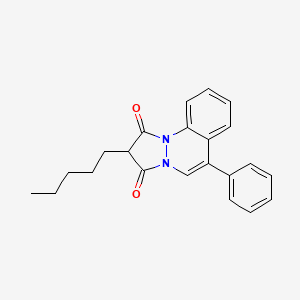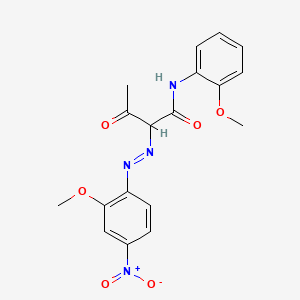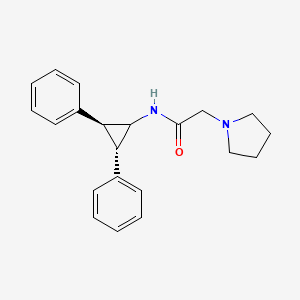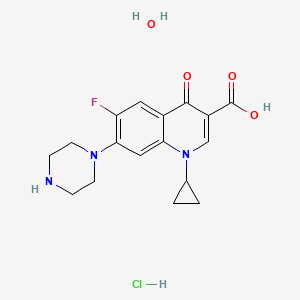![molecular formula C13H13N3S B1669137 2-Propylthiazolo[4,5-c]quinolin-4-amine CAS No. 256922-53-9](/img/structure/B1669137.png)
2-Propylthiazolo[4,5-c]quinolin-4-amine
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-Propylthiazolo[4,5-c]quinolin-4-amine, also known as CL075, is Toll-like receptor-8 (TLR-8) . TLR-8 is a part of the immune system that recognizes molecular patterns associated with pathogens. When activated, TLR-8 can stimulate an immune response .
Mode of Action
CL075 acts as a selective agonist for TLR-8 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, CL075 binds to TLR-8 and activates it. This activation leads to the stimulation of the IRF-NFΚB pathway . The EC50 value, which is the concentration of the drug that gives half-maximal response, is 400nM for IRF-NFΚB stimulation in TLR8 .
Biochemical Pathways
Upon activation of TLR-8 by CL075, the IRF-NFΚB pathway is stimulated This pathway plays a crucial role in the immune response, leading to the production of cytokines that regulate the immune system
Pharmacokinetics
It is known that cl075 is soluble in dmso , which could potentially affect its bioavailability and distribution in the body.
Result of Action
The activation of TLR-8 by CL075 leads to an immune response, which includes the maturation of antigen-presenting dendritic cells . These cells play a key role in initiating and shaping immune responses. Therefore, CL075 could potentially be used to enhance the body’s immune response to certain pathogens or diseases .
Biochemical Analysis
Biochemical Properties
2-Propylthiazolo[4,5-c]quinolin-4-amine plays a significant role in biochemical reactions. It interacts with Toll-like receptor-8 (TLR-8), a class of proteins that play a key role in the innate immune system . The interaction between this compound and TLR-8 triggers a cascade of biochemical reactions that lead to the activation of the immune response .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used to activate monocyte-derived dendritic cells (DCs), demonstrating the ability of DCs to induce cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a selective agonist of TLR-8, showing an EC50 value of 400nM for IRF-NFΚB stimulation in TLR8 compared to 4 μM for TLR7 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .
Preparation Methods
CL075 is synthesized through a series of chemical reactions involving thiazoloquinoline derivatives. The compound is provided in a lyophilized form and can be resuspended in endotoxin-free water for use in various assays . The preparation of stock solutions involves dissolving the compound in water and storing it at -20°C to maintain stability .
Chemical Reactions Analysis
CL075 undergoes several types of chemical reactions, primarily involving its interaction with TLR7 and TLR8. These interactions lead to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factor (IRF) pathways . The compound induces the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and interferon-alpha (IFN-α) . Common reagents used in these reactions include various cell lines expressing TLR7 and TLR8 .
Scientific Research Applications
CL075 has a wide range of scientific research applications. It is used to study the activation of TLR7 and TLR8 in human and murine immune cells . The compound is also employed in the optimization of ex vivo maturation of monocyte-derived dendritic cells for developing dendritic cell-based vaccines . Additionally, CL075 is used in the study of antiviral immune responses and the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
CL075 is similar to other TLR agonists such as Resiquimod (R848), which also targets TLR7 and TLR8 . CL075 is more potent in activating the TLR8-dependent IRF pathway compared to TLR7 . This makes CL075 a unique tool for studying the differential activation of TLR7 and TLR8. Other similar compounds include Imiquimod and Gardiquimod, which also function as TLR agonists .
Properties
IUPAC Name |
2-propyl-[1,3]thiazolo[4,5-c]quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-2-5-10-16-11-12(17-10)8-6-3-4-7-9(8)15-13(11)14/h3-4,6-7H,2,5H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYMGJSUKCDVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(S1)C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436686 | |
| Record name | 2-propylthiazolo[4,5-c]quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256922-53-9 | |
| Record name | 2-propylthiazolo[4,5-c]quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





